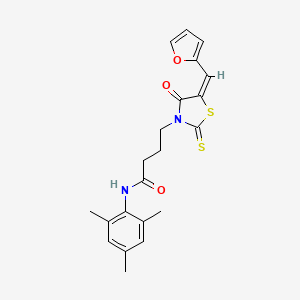

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylbutanamide

Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylbutanamide is a rhodanine derivative characterized by a 4-oxo-2-thioxothiazolidin-3-yl core modified with a furan-2-ylmethylene group at position 5 and a mesityl-substituted butanamide at position 2. The (E)-configuration of the exocyclic double bond in the arylidene moiety is critical for its structural and electronic properties. Rhodanine derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13-10-14(2)19(15(3)11-13)22-18(24)7-4-8-23-20(25)17(28-21(23)27)12-16-6-5-9-26-16/h5-6,9-12H,4,7-8H2,1-3H3,(H,22,24)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAVFATXWNHIII-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylbutanamide is a complex organic compound that features a thiazolidinone core, a furan moiety, and a mesityl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O3S2, and it has a molecular weight of 373.45 g/mol. The presence of various functional groups such as the thiazolidinone ring and furan moiety suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O3S2 |

| Molecular Weight | 373.45 g/mol |

| CAS Number | 682764-05-2 |

Anticancer Activity

Research indicates that compounds with thiazolidinone structures often exhibit significant anticancer properties. A study focusing on related thiazolidinones demonstrated that they possess moderate to strong anti-proliferative activity against various cancer cell lines, including leukemia. The cytotoxic effects were found to be dose-dependent and influenced by the cell cycle stage, suggesting that these compounds may be more effective at specific points during cellular division .

In vitro assays have shown that this compound can induce apoptosis in cancer cells. Mechanistic studies revealed that the compound interacts with enzymes and receptors involved in cell proliferation and apoptosis pathways, potentially modulating these processes to exert its anticancer effects .

Antimicrobial Activity

The thiazolidinone derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, although specific data on its spectrum of activity remains limited. The furan moiety is known to enhance antimicrobial efficacy, which may contribute to the overall bioactivity of this compound .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Interaction : Binding to specific enzymes that regulate metabolic pathways.

- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways related to growth and apoptosis.

- Cell Cycle Interference : Affecting the progression of cells through different phases of the cell cycle, leading to increased cell death in cancerous tissues .

Case Studies

Several studies have documented the biological activities associated with thiazolidinone derivatives:

- Cytotoxicity Studies : In one study, derivatives similar to this compound demonstrated significant cytotoxic effects against human leukemia cell lines. The most potent derivative showed IC50 values indicative of strong antiproliferative activity .

- Antimicrobial Testing : Another investigation assessed the antimicrobial potential of thiazolidinone derivatives, revealing promising activity against both Gram-positive and Gram-negative bacteria, although specific results for this compound require further exploration .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylbutanamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess potent activity against a range of bacteria and fungi, suggesting that this compound could be effective in developing new antibiotics or antifungal agents .

1.2 Anticancer Properties

There is growing evidence supporting the anticancer potential of thiazolidinone derivatives. A specific study highlighted that compounds with a similar structure to this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

1.3 Anti-inflammatory Effects

Thiazolidinone-based compounds have been investigated for their anti-inflammatory properties. Preclinical studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Agricultural Applications

2.1 Pesticidal Activity

The compound's furan moiety is known to enhance biological activity against pests. Research has shown that derivatives of thiazolidinones can serve as effective pesticides, exhibiting insecticidal and herbicidal properties. This suggests potential applications in agricultural practices to protect crops from pests without causing significant harm to beneficial organisms .

2.2 Plant Growth Regulation

Studies indicate that certain thiazolidinone derivatives can act as plant growth regulators, promoting growth and enhancing yield in various crops. The application of this compound may improve agricultural productivity through its effects on plant metabolism and growth processes .

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with desirable mechanical properties. Research has explored the incorporation of thiazolidinone units into polymer backbones, leading to materials with enhanced thermal stability and mechanical strength .

3.2 Nanotechnology

In nanotechnology, the compound has been investigated for its potential use in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could facilitate targeted delivery and controlled release, improving therapeutic efficacy while minimizing side effects .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and biological activities of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylbutanamide with structurally related rhodanine derivatives:

Key Structural and Functional Differences:

Arylidene Modifications :

- The furan-2-ylmethylene group in the target compound introduces an oxygen heterocycle, which may enhance π-π stacking interactions in biological targets compared to bulkier aromatic systems (e.g., diphenylpyrazole in 4c ).

- Indole-substituted analogs () exhibit stronger antimicrobial activity due to the indole moiety’s planar structure and hydrogen-bonding capacity .

Ethyl ester derivatives (e.g., IIIf) show reduced polarity, which may enhance cell membrane penetration .

Biological Activity Trends: Antimicrobial Activity: Indole-substituted rhodanines () outperform amikacin against MRSA, suggesting that bulky aromatic substituents enhance Gram-positive targeting . The target compound’s mesityl group may similarly improve binding to bacterial enzymes like UDP-MurNAc ligase .

Synthetic Yields and Purification: Microwave-assisted syntheses () achieve >90% yields for rhodanines with extended aromatic systems (e.g., diphenylamino derivatives), highlighting efficiency advantages over traditional reflux methods .

Q & A

Q. Methodology :

- Perform head-to-head comparisons under standardized conditions.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinity differences due to substituents .

Advanced: What strategies control E/Z isomerism during the synthesis of the furylmethylene moiety?

Answer:

- Solvent Choice : Aprotic solvents (e.g., DCM) favor the E-isomer by reducing proton exchange.

- Temperature : Lower temperatures (0–10°C) stabilize the transition state for E-configuration .

- Acid/Base Additives : Triethylamine suppresses enolization, minimizing Z-isomer formation .

- Chromatography : Reverse-phase HPLC can separate isomers post-synthesis for >95% E-purity .

Basic: Which functional groups are critical for the compound’s biological activity?

Answer:

- Thiazolidinone Core : Essential for enzyme inhibition (e.g., aldose reductase) via hydrogen bonding.

- Furan Moiety : Enhances π-π stacking with hydrophobic enzyme pockets.

- Mesityl Group : Improves solubility and steric shielding against metabolic degradation .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

Answer:

- pH Stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC at 24/48/72 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/Vis light .

Advanced: What computational methods predict the compound’s target interactions?

Answer:

- Molecular Docking : AutoDock or Schrödinger Suite to map binding poses with proteins (e.g., PPAR-γ).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- QSAR Models : Correlate substituent electronegativity with activity using partial least squares (PLS) regression .

Basic: What role does the mesityl group play in modulating activity?

Answer:

The mesityl (2,4,6-trimethylphenyl) group:

- Enhances lipophilicity, improving membrane permeability.

- Provides steric bulk to resist cytochrome P450-mediated oxidation.

- Stabilizes the amide bond against hydrolysis in vivo .

Advanced: How are purification challenges addressed for this compound?

Answer:

- Byproduct Removal : Use silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- HPLC Prep : C18 columns with acetonitrile/water (0.1% TFA) resolve closely eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.